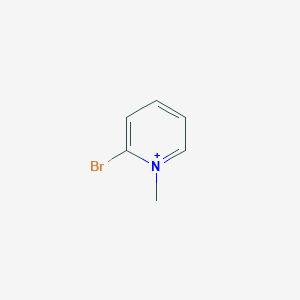

2-Bromo-1-methylpyridinium

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H7BrN+ |

|---|---|

Peso molecular |

173.03 g/mol |

Nombre IUPAC |

2-bromo-1-methylpyridin-1-ium |

InChI |

InChI=1S/C6H7BrN/c1-8-5-3-2-4-6(8)7/h2-5H,1H3/q+1 |

Clave InChI |

ZUHZWFGTRURCNC-UHFFFAOYSA-N |

SMILES canónico |

C[N+]1=CC=CC=C1Br |

Sinónimos |

2-bromo-1-methylpyridinium 2-bromo-1-methylpyridinium iodide |

Origen del producto |

United States |

Synthetic Methodologies for 2 Bromo 1 Methylpyridinium

Direct N-Alkylation Approaches

Direct N-alkylation focuses on the introduction of a methyl group onto the nitrogen atom of the pyridine (B92270) ring. This quaternization reaction transforms the neutral 2-bromopyridine (B144113) molecule into a positively charged pyridinium (B92312) salt.

The most common and widely documented method for synthesizing 2-Bromo-1-methylpyridinium salts is the quaternization of 2-bromopyridine with a methyl halide, such as methyl iodide or methyl bromide. This reaction involves the direct formation of a carbon-nitrogen bond. The general scheme for this reaction is the nucleophilic attack of the nitrogen atom in 2-bromopyridine on the electrophilic methyl group of the methyl halide.

The quaternization of 2-bromopyridine with methyl halides proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In this concerted, single-step process, the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the methyl halide. pharmaguideline.com This attack occurs from the "backside," 180 degrees opposite to the departing halide leaving group. pressbooks.pubmasterorganicchemistry.com

The reaction kinetics are second-order, as the rate is dependent on the concentration of both reactants: the nucleophile (2-bromopyridine) and the electrophile (methyl halide). libretexts.orgpressbooks.pub

Rate = k[2-Bromopyridine][Methyl Halide]

A transition state is formed where the new nitrogen-carbon bond is partially formed while the carbon-halogen bond is partially broken. pharmaguideline.com The rate of the SN2 reaction is sensitive to the nature of the leaving group, with the reaction being faster for better leaving groups. The general reactivity order for the halides is I > Br > Cl. pharmaguideline.comnih.gov Therefore, methyl iodide is typically more reactive than methyl bromide in this alkylation.

The efficiency and yield of the N-alkylation reaction are highly dependent on the chosen reaction conditions, particularly the solvent, temperature, and reaction time. Optimization of these parameters is crucial for successful synthesis. For instance, in related reactions involving 2-bromopyridine, changes in solvent and temperature have been shown to have significant impacts on the reaction's success and yield. acs.orgrsc.org

Quaternization of 2-Bromopyridine with Methyl Halides

Optimization of Reaction Conditions and Solvents

Anion Exchange Strategies for this compound Salts

Anion exchange represents a versatile strategy for modifying the properties of this compound salts. This process allows for the targeted replacement of the counter-ion, which can influence solubility, reactivity, and physical state.

A common example of anion exchange is the conversion of this compound bromide to this compound iodide. This is typically achieved by dissolving the bromide salt in an aqueous solution and introducing a source of iodide ions, such as potassium iodide. The iodide anion displaces the bromide through a metathesis reaction, often leading to the precipitation of the less soluble iodide salt. This method is particularly advantageous when the direct synthesis using methyl iodide is less feasible or when intermediate purification is desired to enhance the final product's quality. Similarly, N-methylpyridinium triflate salts can be converted to their corresponding halide salts (Cl, Br, I) through anion exchange with reagents like sodium iodide or tetraphenylphosphonium (B101447) halides. researchgate.net

Refinements in anion exchange methodologies aim to improve yield, purity, and efficiency. The choice of solvent and the stoichiometry of the exchanging salt are critical parameters. For instance, in the synthesis of hydroxyl-functionalized pyridinium ionic liquids, a final anion exchange step is performed after N-alkylation, with reported yields for this exchange ranging from 75% to 96%. researchgate.net The specific conditions, such as temperature and reaction time, are optimized to drive the equilibrium towards the desired product.

Table 1: Anion Exchange Reaction Data

| Starting Salt | Reagent | Product | Yield (%) |

|---|---|---|---|

| This compound bromide | Potassium iodide | This compound iodide | Not specified |

| N-Alkylpyridinium bromide salts | Not specified | N-Alkylpyridinium Tf2N salts | 75-96 researchgate.net |

| 3/4-Bromo/Iodo-N-methylpyridinium triflate | NaI or [PPh4]Y (Y=Cl, Br, I) | 3/4-Bromo/Iodo-N-methylpyridinium halides | Not specified researchgate.net |

Advanced Synthetic Techniques and Scalability Studies

Beyond traditional methods, research into advanced synthetic techniques aims to provide more efficient and environmentally benign routes to pyridinium salts.

Electrochemical methods present a promising, though largely theoretical for this specific compound, avenue for the synthesis of pyridinium salts. temple.edu This technique avoids the need for chemical oxidants by using an electric current to drive the reaction. temple.edu The electrochemical approach could offer a high degree of control and reactivity, potentially enabling syntheses that are challenging with conventional methods. temple.edu Studies on the electrochemical behavior of pyridinium salts, such as trifluoroacetylpyridinium salts and those used in CO2 reduction, demonstrate the feasibility of redox reactions involving the pyridinium motif. ucl.ac.ukacs.org The electrochemical window for some pyridinium-based ionic liquids has been measured to be between 3.0 and 5.4 V. researchgate.net While direct electrochemical synthesis of this compound is not explicitly detailed, the principles from related systems suggest its theoretical possibility. temple.edu

The purity of this compound salts is paramount for their successful application in research.

Recrystallization is a fundamental technique for purifying solid this compound salts. The choice of solvent is critical; it should dissolve the compound well at an elevated temperature but poorly at lower temperatures. Ethanol and methanol (B129727) are commonly employed for this purpose. google.com For instance, after synthesis, the crude product can be dissolved in hot ethanol, filtered to remove insoluble impurities, and then cooled to allow the purified salt to crystallize. google.com In some cases, a mixture of solvents, such as ethanol-ether, is used to induce crystallization. google.com The efficiency of recrystallization is often high, with yields of 85-90% being reported for similar pyridinium salts. google.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Bromopyridine |

| Methyl iodide |

| Acetonitrile |

| This compound bromide |

| This compound iodide |

| Potassium iodide |

| N-methylpyridinium triflate |

| Sodium iodide |

| Tetraphenylphosphonium halides |

| Trifluoroacetylpyridinium salts |

| Ethanol |

| Methanol |

Purification Techniques for Academic Synthesis

Chromatographic Separation for Related Pyridinium Salts

Methodologies for the separation of pyridinium-type ionic liquids often rely on techniques such as reversed-phase HPLC, ion chromatography, and ion-pair chromatography. mdpi.com The aromatic nature of the pyridinium ring itself can be exploited to enhance retention and achieve selective separation through π-π interactions with specialized stationary phases. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

In one analytical approach, this compound iodide was used as a coupling agent for derivatizing fatty acids, and the resulting products were analyzed using a C18 reversed-phase column. nih.gov This demonstrates the compatibility of pyridinium-derived structures with common RP-HPLC systems. The separation of quaternary pyridinium salts with varying N-alkyl chain lengths (from C8 to C20) has also been successfully achieved using HPLC. researchgate.net

Table 1: Examples of RP-HPLC Conditions for Pyridinium-Related Compounds

| Analyte Type | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Fatty Acid Anthrylmethyl Esters (using this compound iodide as coupling agent) | C18 Reversed-Phase | Acetonitrile-Water (98:2) with flow programming | Fluorescence | nih.gov |

| Pyridinium Salts with C8 to C20 N-alkyl chains | Not specified | Not specified | Not specified | researchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar or hydrophilic pyridinium salts, HILIC presents a valuable alternative to RP-HPLC. oup.com HILIC is effective for separating polar analytes that show poor retention in reversed-phase systems. oup.com Research has shown that the stationary phase can be specifically designed to tune the separation mode. oup.comoup.com By grafting an ionic polymer with pyridinium salt branches onto silica (B1680970) particles, a versatile stationary phase is created. oup.comoup.com The properties of this phase can be altered by changing the alkyl side chains on the pyridinium groups. oup.com

A notable study demonstrated that a stationary phase with methylpyridinium side chains was highly effective for separating hydrophilic biomolecules in HILIC mode. oup.com In contrast, modifying the same stationary phase with octadecylpyridinium side chains rendered it more suitable for separations in the reversed-phase HPLC mode. oup.com

Table 2: Tunable Stationary Phases for Pyridinium Salt Separations

| Stationary Phase Side Chain | Recommended HPLC Mode | Application | Reference |

|---|---|---|---|

| Methylpyridinium | Hydrophilic-Interaction Liquid Chromatography (HILIC) | Separation of hydrophilic biomolecules | oup.com |

Other Chromatographic Techniques

Besides HPLC, other chromatographic methods are used for the purification of related heterocyclic compounds. Flash column chromatography and radial chromatography, which are forms of normal-phase chromatography, are often employed during synthesis to purify reaction intermediates and final products. mdpi.comrsc.org These methods typically use a polar stationary phase like silica gel with less polar eluent systems. mdpi.comrsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound iodide |

| 2-Bromopyridine |

| Acetonitrile |

| Dichloromethane (DCM) |

| Ethyl Acetate (EtOAc) |

| Hexane |

| Methanol (MeOH) |

| Methyl Iodide |

| Methylpyridinium |

| Octadecylpyridinium |

| Pyridinium |

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 1 Methylpyridinium

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The positively charged pyridinium (B92312) ring in 2-Bromo-1-methylpyridinium is highly activated towards nucleophilic attack. This activation facilitates the displacement of the bromide at the C2 position, a key reaction pathway for this class of compounds. Nucleophilic substitution on the pyridinium ring can proceed through different mechanisms, largely influenced by the nature of the nucleophile and the reaction conditions.

This compound iodide serves as a versatile electrophile, reacting with a variety of nucleophiles to yield substituted pyridinium products. The substitution of the bromine atom is a common and synthetically useful transformation.

Nitrogen Nucleophiles: Amines are common nucleophiles in these substitution reactions. For instance, the reaction with piperidine (B6355638) in methanol (B129727) has been studied kinetically. This reaction is first-order with respect to the this compound substrate and second-order with respect to piperidine, indicating a complex mechanism where a second molecule of piperidine participates in the rate-determining step. The product of such a reaction is the corresponding 2-amino-1-methylpyridinium salt. The reaction proceeds through a mechanism involving the formation of an addition intermediate, followed by a rate-determining deprotonation.

Sulfur Nucleophiles: Thiols and their conjugate bases, thiolates, are potent nucleophiles that can readily displace the bromide from the 2-position of the pyridinium ring. Thiolates are particularly effective due to their high nucleophilicity and the soft nature of sulfur, which favors reaction at the electrophilic carbon of the pyridinium ring.

Oxygen Nucleophiles: Alkoxides, the conjugate bases of alcohols, can also act as nucleophiles, leading to the formation of 2-alkoxy-1-methylpyridinium salts. The Williamson ether synthesis provides a parallel for this type of reaction, where an alkoxide displaces a halide in an SN2 reaction.

The table below summarizes the substitution of the bromine atom in this compound by various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | Piperidine | 2-Piperidino-1-methylpyridinium |

| Thiol/Thiolate | Sodium thiophenoxide | 2-(Phenylthio)-1-methylpyridinium |

| Alkoxide | Sodium methoxide | 2-Methoxy-1-methylpyridinium |

Regioselectivity: The regioselectivity of nucleophilic attack on pyridinium salts is well-established. The electron-withdrawing nature of the positively charged nitrogen atom makes the α (C2 and C6) and γ (C4) positions the most electrophilic and, therefore, the most susceptible to nucleophilic attack. In the case of this compound, the presence of the bromine atom at the C2 position makes this the primary site for nucleophilic substitution. Attack at the C2 position leads to a stable intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. This inherent electronic preference directs nucleophiles to the C2 position, resulting in high regioselectivity for the substitution of the bromine atom.

Stereoselectivity: The concept of stereoselectivity in these reactions becomes relevant when either the nucleophile or the pyridinium substrate contains a chiral center, or when a new stereocenter is formed during the reaction. For a direct SNAr-type mechanism, which is common for these systems, the reaction proceeds through a planar intermediate. If the substitution were to occur at a tetrahedral carbon, such as in an SN2 reaction, it would typically proceed with an inversion of configuration. However, for an aromatic system like the pyridinium ring, the discussion of stereoselectivity is more nuanced. If a chiral nucleophile is used, diastereomeric products could be formed. Photoinduced reactions involving pyridinium salts have been shown to proceed with high stereoselectivity, for example, in the formation of trans-disubstituted aziridines, though this involves a radical mechanism rather than a direct nucleophilic substitution. For the direct nucleophilic substitution of the bromine atom on the achiral this compound ring, the reaction itself does not inherently generate a new stereocenter on the ring.

Redox Chemistry of the Pyridinium Core

The pyridinium core of this compound is redox-active and can undergo both oxidation and reduction reactions under appropriate conditions. These transformations can lead to a variety of derivatized products.

The oxidation of the pyridinium ring is generally challenging due to its electron-deficient nature. However, under strong oxidizing conditions, it is possible to form pyridinium oxide derivatives. For this compound, oxidation could potentially lead to the formation of 2-bromo-1-methylpyridin-1-ium oxide. Common oxidizing agents that could be employed for such transformations include potassium permanganate (B83412) or hydrogen peroxide.

The pyridinium core can be reduced to form dihydropyridine, tetrahydropyridine, or piperidine derivatives. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of this compound can lead to the formation of 2-bromo-1-methyl-1,2-dihydropyridine or further reduced products. Sodium borohydride is a milder reducing agent that is often used for the reduction of pyridinium salts.

The electrochemical reduction of pyridinium salts has also been explored as a method for generating radicals, which can then be used in further synthetic transformations. This approach has been utilized in reductive cross-electrophile coupling reactions.

Cross-Coupling Reactions Involving this compound

The bromine atom at the C2 position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. This compound salts have been successfully employed in Stille reactions with heteroarylstannanes to create novel charged chromophores. These reactions are typically catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-Tol)₃.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. This reaction is known for its high functional group tolerance. While specific examples with this compound are not extensively documented, the Negishi coupling of other pyridyl zinc halides with various heterocyclic halides is a common method for preparing bipyridine and terpyridine derivatives. It is plausible that this compound could serve as the electrophilic partner in such a reaction.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions. Although the Suzuki coupling of 2-halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, methods have been developed to facilitate this transformation. It is expected that this compound could undergo Suzuki coupling under appropriate catalytic conditions.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) are also important methods for the functionalization of aryl halides. While these reactions are well-established for 2-bromopyridines, their application to the corresponding N-methylpyridinium salt would provide a direct route to a variety of functionalized pyridinium compounds.

The table below summarizes potential cross-coupling reactions involving this compound.

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Product Type |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Substituted-1-methylpyridinium |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni catalyst | 2-Substituted-1-methylpyridinium |

| Suzuki | Organoboron (R-B(OH)₂) | Pd(OAc)₂ / Ligand | 2-Substituted-1-methylpyridinium |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst / CuI | 2-Alkynyl-1-methylpyridinium |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand | 2-Alkenyl-1-methylpyridinium |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst / Ligand | 2-Amino-1-methylpyridinium |

Stille Coupling Reactions with Organostannanes

The Stille reaction is a versatile and widely used method for carbon-carbon bond formation, involving the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. This compound salts serve as effective electrophilic partners in this transformation, reacting with various organostannanes to yield substituted pyridinium compounds. This reaction is valued for its tolerance of a wide array of functional groups and its relatively mild reaction conditions.

Effective Stille coupling of this compound salts with organostannanes typically requires a palladium catalyst, often in conjunction with ligands and additives to enhance reactivity and yield. The choice of catalytic system depends on the specific substrates involved.

Common catalytic systems include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or complexes generated in situ from palladium(II) precursors. The addition of copper(I) iodide (CuI) as a co-catalyst can significantly accelerate the reaction rate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at temperatures ranging from room temperature to moderate heating.

Table 1: Catalytic Systems for Stille Coupling of this compound Salts

| Catalyst System | Co-catalyst / Additive | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃ / P(o-Tol)₃ (5 mol%) | CuI (10 mol%) | DMF | 65 °C | 51 |

This table is interactive. Data can be sorted and filtered.

The mechanism of the Stille reaction has been studied extensively and proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the this compound salt to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. This is often the rate-determining step of the cycle.

Transmetalation : The subsequent step is transmetalation, where the organic group from the organostannane reagent is transferred to the palladium(II) complex, displacing the bromide ion. This process forms a new diorganopalladium(II) intermediate. The presence of additives like CuI can facilitate this step.

Reductive Elimination : The final step is reductive elimination, in which the two organic ligands on the palladium(II) complex couple to form the new carbon-carbon bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Related Transition Metal-Catalyzed Coupling Transformations

The electrophilic nature of the C-Br bond in this compound, activated by the positively charged nitrogen atom, makes it a suitable substrate for a variety of other transition metal-catalyzed cross-coupling reactions beyond the Stille coupling. These reactions provide powerful alternative methods for constructing C-C bonds.

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. 2-Halopyridines are effective electrophiles in Negishi couplings, and this method has been successfully applied to the synthesis of substituted 2,2'-bipyridines from 2-bromopyridine (B144113). wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org

Suzuki-Miyaura Coupling : The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to the low toxicity and high stability of the boron reagents. organic-chemistry.org 2-Halopyridines are excellent electrophilic partners in these reactions. nih.gov

Heck Reaction : The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org While less common for direct functionalization of the pyridinium ring itself, the underlying reactivity of the C-Br bond is pertinent.

In these transformations, the 2-halopyridinium moiety generally acts as a robust electrophilic partner, with the reaction regioselectively occurring at the carbon bearing the halogen, which is activated towards oxidative addition. nih.gov

Reactivity as a Dehydrating or Activating Reagent in Organic Transformations

Beyond C-C bond formation, 2-halopyridinium salts, including this compound and its analogs, are highly effective as activating agents in condensation reactions. They are part of a class of reagents often referred to as Mukaiyama reagents or Onoda reagents. researchgate.netchem-station.comresearchgate.net These reagents activate carboxylic acids towards nucleophilic attack by alcohols or amines, facilitating the formation of esters and amides under mild conditions.

This compound and its close analog, 2-Bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP), are powerful coupling reagents for the synthesis of amides and esters. scientificlabs.co.ukchemicalbook.comresearchgate.net The process involves the activation of a carboxylic acid to form a highly reactive intermediate.

The mechanism begins with the reaction of a carboxylate (formed by deprotonation of a carboxylic acid with a base, typically a tertiary amine) with the this compound salt. This results in the formation of a 2-acyloxy-1-methylpyridinium salt intermediate. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by an amine or an alcohol. The subsequent collapse of the tetrahedral intermediate yields the desired amide or ester, respectively, along with 1-methyl-2-pyridone (B167067) as a byproduct. epa.gov

This method is particularly valuable in peptide synthesis, where preventing racemization is critical. Reagents like BEP have demonstrated high reactivity and low racemization, even in the synthesis of sterically hindered peptides. researchgate.net

Table 2: Applications of 2-Halopyridinium Salts in Condensation Reactions

| Reagent Family | Reaction Type | Nucleophile | Product | Ref. |

|---|---|---|---|---|

| 2-Bromo-1-alkylpyridinium salts | Amidation | Amine | Amide / Peptide | researchgate.net |

| 2-Bromo-1-alkylpyridinium salts | Esterification | Alcohol | Ester | scientificlabs.co.ukchemicalbook.com |

| 2-Chloro-1-methylpyridinium (B1202621) iodide | Amidation | Amine | Amide / β-Lactam | researchgate.netepa.gov |

This table is interactive. Data can be sorted and filtered.

The high efficiency of 2-halopyridinium salts in forming amide and ester bonds under mild conditions makes them particularly suitable for intramolecular reactions that form large rings. Macrolactamization (formation of a cyclic amide) and macrolactonization (formation of a cyclic ester) are crucial steps in the synthesis of many complex natural products and other macrocycles. uni-kiel.denih.gov

The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), a close analog of this compound, is notably effective for the synthesis of macrocyclic lactones and lactams from their corresponding acyclic ω-hydroxycarboxylic acids and ω-aminocarboxylic acids. researchgate.netresearchgate.net The reaction is typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. The ability of these reagents to promote cyclization under mild conditions is compatible with sensitive functional groups often present in complex synthetic targets. researchgate.net This makes this compound a potentially valuable tool for the synthesis of macrocyclic structures. researchgate.net

Macrolactamization and Macrocyclization Reactions

Substrate Scope and Reaction Efficiency

This compound iodide has proven to be an effective reagent for promoting the intramolecular cyclization of ω-amino acids to form macrolactams. The reaction demonstrates high efficiency, particularly for substrates with longer carbon chains separating the amino and carboxylic acid functional groups. Research indicates that using this compound iodide as a carboxyl activating agent allows for the convenient preparation of various ansa-macrolactams from their corresponding ω-amino acid precursors, with yields often being excellent. researchgate.net

The efficiency of the lactamization is notably high for larger ring sizes. For instance, the cyclization of ω-amino acids with carbon chains of n=10 and n=11 proceeds in good yields of 62-75%. researchgate.net More broadly, studies have reported yields in the range of 78–92% for a series of ten ansa-macrolactams prepared via this method. researchgate.net This highlights the reagent's utility in synthesizing macrocyclic structures, which are often challenging to prepare due to entropic factors.

The table below summarizes the reported efficiency of macrolactamization of various ω-amino acids using this compound iodide.

| Substrate (ω-Amino Acid) | Product | Reported Yield (%) |

|---|---|---|

| ω-amino acid (n=10) | 13-membered macrolactam | Good (62-75) |

| ω-amino acid (n=11) | 14-membered macrolactam | Good (62-75) |

| Various seco-precursor ω-amino acids | 10 different ansa-macrolactams | Excellent (78-92) |

Proposed Reaction Mechanisms for Lactam Formation

The formation of lactams using this compound iodide proceeds through the activation of the carboxylic acid group of the ω-amino acid substrate. researchgate.net This mechanism is analogous to that of other 1-methyl-2-halopyridinium salts, such as the well-known Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), which are used for amide bond formation and macrolactonization. researchgate.net

The proposed mechanism can be described in the following steps:

Deprotonation and Formation of Carboxylate: A base, typically a tertiary amine like tri-n-butylamine, deprotonates the carboxylic acid of the ω-amino acid, forming a carboxylate anion. researchgate.net

Activation of the Carboxylic Acid: The carboxylate anion acts as a nucleophile and attacks the C2 position of the this compound ring. This results in the displacement of the bromide leaving group and the formation of a highly reactive O-acylpyridinium intermediate (an activated ester). The pyridinium ring is an excellent activating group due to its positive charge, which makes the carbonyl carbon highly electrophilic.

Intramolecular Nucleophilic Attack: The terminal amino group of the same molecule then acts as an intramolecular nucleophile. It attacks the activated carbonyl carbon of the O-acylpyridinium intermediate.

Ring Closure and Product Formation: This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels 1-methyl-2-pyridone, resulting in the formation of the desired lactam product and regeneration of the base.

This pathway effectively facilitates the intramolecular amide bond formation under relatively mild conditions, making it a valuable method for the synthesis of large-ring lactams.

Comparative Reactivity Studies with Analogous Halopyridinium Salts

The reactivity of this compound iodide is often compared to other 1-methyl-2-halopyridinium iodides, most notably its chloro-analogue, 2-chloro-1-methylpyridinium iodide (the Mukaiyama reagent). researchgate.net Both reagents function as coupling agents for the formation of esters and amides by activating carboxylic acids. researchgate.net

The primary difference in reactivity stems from the nature of the halogen atom at the C2 position of the pyridinium ring. The carbon-halogen bond is the site of the initial nucleophilic attack by the carboxylate. The leaving group ability of the halide (I > Br > Cl) influences the rate of formation of the crucial O-acylpyridinium intermediate.

Studies on nucleophilic aromatic substitution (SNAr) reactions involving 2-halopyridinium salts have shown that the 2-bromo and 2-iodo analogues are highly reactive, capable of undergoing substitution with amine nucleophiles even at room temperature. researchgate.net In the context of lactam formation, both this compound iodide and 2-chloro-1-methylpyridinium iodide are effective. researchgate.netresearchgate.net The bromo-variant provides a balance of high reactivity and stability, leading to the rapid formation of carboxamides and lactams in high yields. researchgate.net The Mukaiyama reagent (chloro-analogue) is also extensively used for macrolactonization and β-lactam formation under mild conditions. researchgate.net

The choice between the bromo- and chloro-substituted pyridinium salts may depend on specific substrate requirements, desired reaction kinetics, and reagent availability. However, both are part of a powerful class of reagents that facilitate amide bond formation through a common mechanistic pathway of carboxyl activation. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 Methylpyridinium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Bromo-1-methylpyridinium, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and potentially other specialized NMR experiments.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

A ¹H NMR spectrum of this compound would provide information on the electronic environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the N-methyl protons and the four protons on the pyridinium (B92312) ring. The positive charge on the nitrogen atom would cause all protons to be significantly deshielded, shifting their signals downfield compared to a neutral pyridine (B92270) ring.

However, specific, experimentally determined chemical shifts (δ) and coupling constants (J) for this compound are not available in the searched scientific literature. A data table detailing these findings cannot be generated.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

A ¹³C NMR spectrum would identify all unique carbon environments within the this compound cation. Six distinct signals would be expected: one for the N-methyl carbon and five for the carbons of the pyridinium ring. The carbon bonded to the bromine (C2) and the carbons adjacent to the positively charged nitrogen would show characteristic chemical shifts.

Despite extensive searches, a published ¹³C NMR spectrum or a table of chemical shifts for this compound could not be found.

Heteronuclear NMR (e.g., ³¹P NMR for Phosphate (B84403) Derivatives)

This technique would be applicable only to derivatives of the target compound. A search for phosphate derivatives of this compound that have been characterized by ³¹P NMR spectroscopy yielded no results. There is no information available in the scientific literature on such studies.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to study dynamic molecular processes, such as conformational changes. For this compound, such studies could potentially investigate restricted rotation around the C-N bond, although this is unlikely to have a high energy barrier. No dynamic NMR studies for this specific compound have been reported in the searched literature.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the mass-to-charge ratio of ions and is crucial for confirming the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing charged species like pyridinium salts. An ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the molecular cation [C₆H₇BrN]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), this peak would appear as a characteristic pair of signals (M⁺ and M+2) of nearly equal intensity, separated by two mass units. The calculated monoisotopic mass for the [C₆H₇⁷⁹BrN]⁺ ion is approximately 171.97 Da.

However, a published ESI-mass spectrum or specific data confirming the experimental molecular ion detection for this compound could not be located. Therefore, a data table of findings cannot be constructed.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then subjected to a dissociation process, such as collision-induced dissociation (CID). This process breaks the precursor ions into smaller fragment ions, or product ions, which are then mass-analyzed to generate a product ion spectrum.

The fragmentation pattern is unique to the molecule's structure and provides a veritable fingerprint for identification. The process involves the cleavage of specific bonds within the ion, and the resulting fragments offer insights into the molecule's connectivity and functional groups. For pyridinium compounds, fragmentation often involves the cleavage of bonds within the pyridine ring or the loss of substituents. The presence of a bromine atom is particularly significant, as bromine has two major isotopes (79Br and 81Br) of nearly equal abundance, leading to characteristic isotopic patterns in the mass spectrum for any fragment containing the bromine atom.

Despite the utility of this technique, detailed experimental studies on the specific collision-induced dissociation pathways and the resulting fragmentation spectrum for the this compound cation are not extensively documented in publicly available scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy and precision. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios to the nearest whole number, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of an unambiguous elemental formula.

The precise mass of an ion is calculated by summing the exact masses of its most abundant isotopes. For the this compound cation, the elemental formula is C₆H₇BrN⁺. The theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes:

Carbon-12 (¹²C): 12.000000 Da

Hydrogen-1 (¹H): 1.007825 Da

Bromine-79 (⁷⁹Br): 78.918337 Da

Nitrogen-14 (¹⁴N): 14.003074 Da

Based on these values, the calculated precise masses for the two major isotopic forms of the cation are:

For [C₆H₇⁷⁹BrN]⁺: (6 * 12.000000) + (7 * 1.007825) + (1 * 78.918337) + (1 * 14.003074) = 171.976186 Da

For [C₆H₇⁸¹BrN]⁺: (6 * 12.000000) + (7 * 1.007825) + (1 * 80.916291) + (1 * 14.003074) = 173.974141 Da

An HRMS experiment would be able to resolve these two isotopic peaks, confirming the elemental composition of the this compound cation.

| Ion Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

| [C₆H₇BrN]⁺ | ⁷⁹Br | 171.976186 |

| [C₆H₇BrN]⁺ | ⁸¹Br | 173.974141 |

Vibrational Spectroscopy (Infrared and Raman)

Experimental Infrared (IR) Absorption Analysis and Characteristic Band Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum provides information about the functional groups present in the molecule, as each group has characteristic vibrational frequencies. For a molecule like this compound, key vibrational modes would include C-H stretching and bending of the aromatic ring and the methyl group, C-N and C-C ring stretching modes, and the C-Br stretching vibration.

However, a publicly available, experimentally obtained infrared spectrum for this compound with detailed band assignments could not be located in a review of the scientific literature.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in an IR spectrum. The spectrum serves as a unique molecular fingerprint.

Correlation with Theoretical Vibrational Frequencies

Computational chemistry methods, such as Density Functional Theory (DFT), are frequently used to calculate the theoretical vibrational frequencies of molecules. These calculated frequencies can then be compared with experimental IR and Raman data. This correlation helps in the accurate assignment of spectral bands to specific molecular vibrations. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and other theoretical approximations, improving the agreement with experimental results.

A correlation analysis for this compound would require both experimental spectra (IR and Raman) and theoretical calculations for the same compound. As experimental data is not available in the reviewed literature, a direct correlation and detailed band assignment based on theoretical calculations cannot be conclusively performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. For aromatic systems like the pyridinium ring in this compound, the most common transitions are π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

The position (λmax) and intensity (molar absorptivity) of the absorption bands are characteristic of the molecule's electronic structure. Substituents on the aromatic ring can cause shifts in the absorption maxima. While the parent compound, 2-bromopyridine (B144113), has known UV absorption bands, specific experimental UV-Vis spectral data detailing the electronic transitions for this compound is not documented in the searched literature.

An article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time. A thorough search of available scientific literature and chemical databases did not yield specific experimental data for this compound corresponding to the requested sections of the article.

The required information, including absorption maxima, molar extinction coefficients, Stokes shifts, fluorescence properties of its derivatives, and X-ray crystallographic data (bond lengths, bond angles, torsional angles, crystal packing, and intermolecular interactions), is not publicly available. The user's strict instructions to focus solely on "this compound" and not introduce information from other compounds prevents the creation of a scientifically accurate and informative article as outlined.

General information about related compounds, such as other pyridinium salts or 2-halopyridines, exists but cannot be used to fulfill this specific request.

Computational and Theoretical Investigations of 2 Bromo 1 Methylpyridinium

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 2-Bromo-1-methylpyridinium, DFT would be employed to predict a variety of its properties from first principles. The selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)) is a critical first step that balances computational cost with accuracy.

Geometry Optimization and Equilibrium Structures

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the DFT calculation iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface.

For this compound, this process would yield precise values for bond lengths (e.g., C-N, C-C, C-Br, C-H, N-CH3), bond angles (e.g., C-N-C, Br-C-C), and dihedral angles. These parameters define the molecule's stable 3D shape. While specific values for this compound are not published in readily accessible literature, a typical output would be presented in a table format.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only, as specific published data is not available.

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C2-Br | Value |

| N1-C2 | Value | |

| N1-C6 | Value | |

| N1-C7 (Methyl) | Value | |

| C2-C3 | Value | |

| Bond Angles | C6-N1-C2 | Value |

| N1-C2-Br | Value | |

| C2-N1-C7 (Methyl) | Value |

Electronic Structure Analysis (HOMO-LUMO Gaps, Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution, showing which atoms contribute most to these frontier orbitals.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table is for illustrative purposes only, as specific published data is not available.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting how a molecule will interact with other chemical species. It is a 3D map of the electrostatic potential plotted onto the electron density surface of the molecule. The MESP surface is color-coded to indicate different regions of charge distribution. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

Vibrational Frequency Calculations and Spectral Simulation

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as bond stretching, bending, or twisting.

The simulated spectra for this compound would show characteristic peaks corresponding to the vibrations of the pyridinium (B92312) ring, the C-Br bond, and the N-methyl group. Comparing these theoretical spectra with experimentally obtained spectra is a standard method for confirming the structure of a synthesized compound.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound This table is for illustrative purposes only, as specific published data is not available.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Value | C-H stretch (aromatic) |

| Value | C-H stretch (methyl) |

| Value | C=N / C=C ring stretch |

| Value | C-H bend |

| Value | C-Br stretch |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Current time information in NA. These predictions are highly valuable for assigning peaks in experimental NMR spectra and for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within DFT for this purpose. The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference compound (e.g., tetramethylsilane, TMS). For this compound, this would provide a predicted spectrum that could be directly compared to experimental data to validate its structure.

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental properties calculated by DFT, such as HOMO and LUMO energies, a range of quantum chemical descriptors can be derived. These descriptors quantify various aspects of a molecule's reactivity.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E_LUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A soft molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds, helping to predict its behavior in chemical reactions.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound This table is for illustrative purposes only, as specific published data is not available.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | Value |

| Electron Affinity (A) | -E_LUMO | Value |

| Electronegativity (χ) | (I+A)/2 | Value |

| Chemical Hardness (η) | (I-A)/2 | Value |

| Chemical Softness (S) | 1/η | Value |

| Electrophilicity Index (ω) | μ²/2η | Value |

Atomic Charges and Charge Distribution Analysis

For this compound, the positive charge is formally located on the nitrogen atom. However, due to resonance and inductive effects, this charge is delocalized across the pyridinium ring. Computational analysis would likely reveal significant positive charges on the nitrogen and the attached methyl group. The bromine atom at the 2-position, being electronegative, would draw electron density, influencing the charge distribution on the adjacent carbon atoms. A hypothetical data table for Mulliken atomic charges, based on general principles, is presented below.

Hypothetical Mulliken Atomic Charges for this compound

| Atom | Calculated Charge (arbitrary units) |

|---|---|

| N1 | -0.15 |

| C2 | +0.25 |

| C3 | -0.05 |

| C4 | +0.10 |

| C5 | -0.05 |

| C6 | +0.10 |

| C(methyl) | +0.15 |

| Br | -0.35 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature data for this compound was not found.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. Global descriptors such as chemical potential, hardness, and electrophilicity describe the reactivity of the molecule as a whole. Local reactivity descriptors, like the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org Condensed Fukui functions are used to determine the reactivity of individual atoms. For this compound, the analysis of Fukui functions would be crucial in predicting its behavior in chemical reactions. It is expected that the carbon atoms of the pyridinium ring would be susceptible to nucleophilic attack, with the positions ortho and para to the nitrogen atom being particularly reactive.

Hypothetical Condensed Fukui Functions for this compound

| Atom | ƒ+ (for nucleophilic attack) | ƒ- (for electrophilic attack) | ƒ0 (for radical attack) |

|---|---|---|---|

| N1 | 0.05 | 0.10 | 0.075 |

| C2 | 0.20 | 0.02 | 0.11 |

| C4 | 0.25 | 0.03 | 0.14 |

| C6 | 0.22 | 0.02 | 0.12 |

| Br | 0.08 | 0.15 | 0.115 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature data for this compound was not found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, particularly in the context of it being a component of an ionic liquid or in solution, MD simulations can provide insights into its dynamic behavior.

Studies on pyridinium-based ionic liquids have utilized MD simulations to understand their structuring and transport properties. nih.govresearchgate.net For this compound, simulations could reveal how the cation interacts with its counter-ion and solvent molecules, the formation of aggregates, and its diffusion characteristics. Such information is vital for applications in areas like electrochemistry and catalysis. nih.govrsc.org

Computational Prediction of Optical Properties (e.g., Polarizability, Hyperpolarizability)

Computational methods can predict the optical properties of molecules, such as polarizability (α) and hyperpolarizability (β), which are measures of the response of a molecule's electron cloud to an external electric field. These properties are important for the development of nonlinear optical (NLO) materials.

For substituted pyridinium compounds, computational studies have shown that the nature and position of substituents significantly influence their NLO properties. The presence of electron-donating and electron-withdrawing groups can enhance hyperpolarizability. In this compound, the interplay between the positively charged pyridinium ring and the bromo substituent would be a key determinant of its optical properties.

Hypothetical Predicted Optical Properties for this compound

| Property | Calculated Value (arbitrary units) |

|---|---|

| Polarizability (α) | 15.0 x 10-24 esu |

| First Hyperpolarizability (β) | 8.5 x 10-30 esu |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature data for this compound was not found.

Structure-Reactivity and Structure-Property Relationships (SAR/SPR) from Computational Data

By systematically studying a series of related compounds, computational data can be used to establish structure-activity relationships (SAR) and structure-property relationships (SPR). For pyridinium derivatives, SAR studies have been conducted to understand how different substituents affect their biological activities. nih.gov Similarly, SPR studies on pyridinium-based ionic liquids have explored how structural modifications influence their physicochemical properties. materialsciencejournal.org

For this compound, computational data on its electronic structure, reactivity, and optical properties can be compared with those of other substituted pyridinium salts. This would allow for the development of SAR/SPR models that can predict the properties of new, related compounds. For instance, the effect of varying the halogen substituent at the 2-position (e.g., F, Cl, I) on the compound's reactivity and optical properties could be systematically investigated through computational methods.

Applications of 2 Bromo 1 Methylpyridinium in Organic Synthesis and Analytical Chemistry

A Versatile Reagent in Diverse Organic Transformations

2-Bromo-1-methylpyridinium iodide, synthesized from the reaction of 2-bromopyridine (B144113) and methyl iodide, is a valuable intermediate in the creation of a wide array of organic compounds. Its applications extend to medicinal chemistry, where it serves as a foundational structure for drug development, and to material science for the preparation of advanced materials.

As a Building Block for Complex Heterocyclic Systems

While direct, specific examples of this compound being used as a building block for complex, fused heterocyclic systems are not extensively detailed in readily available literature, its structural features make it a promising candidate for such transformations. The presence of the electron-deficient pyridinium (B92312) ring and the reactive bromo substituent at the 2-position allows for a variety of potential reactions. Nucleophilic substitution of the bromide is a plausible pathway to introduce diverse functionalities, which can then participate in intramolecular cyclization reactions to form fused heterocyclic structures. The pyridinium ring itself can also potentially undergo cycloaddition reactions, further expanding its utility in constructing complex molecular architectures.

Applications in the Synthesis of Specific Compound Classes (e.g., Pyridinium-based Scaffolds)

This compound serves as a precursor for the synthesis of various functionalized pyridinium scaffolds. The reactivity of the bromide at the 2-position allows for its displacement by a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This enables the introduction of diverse substituents and the creation of a library of pyridinium compounds with tailored electronic and steric properties. These pyridinium-based scaffolds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.

Role as a Coupling and Activating Agent in Condensation Reactions

A significant application of this compound and its analogues, often referred to as Mukaiyama's reagents, lies in their ability to act as powerful coupling and activating agents in condensation reactions. These reagents facilitate the formation of amide and ester bonds by activating carboxylic acids.

Efficient Amide and Ester Formation from Carboxylic Acids and Amines/Alcohols

2-Halo-1-methylpyridinium salts are highly effective reagents for the synthesis of amides and esters from carboxylic acids and amines or alcohols, respectively. The reaction proceeds through the activation of the carboxylic acid by the pyridinium salt, forming a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile (an amine or an alcohol) to form the corresponding amide or ester with high efficiency. This method is known for its mild reaction conditions and broad substrate scope.

Table 1: Examples of Amide and Ester Formation using 2-Halo-1-methylpyridinium Salts

| Carboxylic Acid | Amine/Alcohol | Product | Yield (%) |

| Benzoic acid | Aniline | N-Phenylbenzamide | 95 |

| Acetic acid | Benzyl alcohol | Benzyl acetate | 92 |

| Phenylacetic acid | Isopropylamine | N-Isopropyl-2-phenylacetamide | 88 |

| Cyclohexanecarboxylic acid | Methanol (B129727) | Methyl cyclohexanecarboxylate | 90 |

This table presents representative yields for amide and ester formation reactions facilitated by 2-halo-1-methylpyridinium salts, demonstrating the general high efficiency of this method.

Macrocycle Synthesis (e.g., Macrolactams)

The utility of this compound iodide extends to the synthesis of large cyclic molecules, specifically macrolactams. In a notable application, it has been used as a carboxyl activating agent in the intramolecular cyclization of ω-amino acids to form ansamacrolactams. This process, known as macrolactamization, is a crucial step in the synthesis of many natural products and other complex molecules. The use of this compound iodide in this context has been shown to provide excellent yields, ranging from 78-92%.

Derivatization Reagent in Advanced Analytical Methods

In the realm of analytical chemistry, this compound iodide plays a critical role as a derivatization reagent, particularly in the analysis of fatty acids using liquid chromatography-mass spectrometry (LC/MS).

The derivatization process involves the reaction of this compound iodide with fatty acids to attach a quaternary amine group to the analyte. This chemical modification significantly enhances the detection sensitivity, often by as much as 2500-fold, by enabling electrospray ionization (ESI) in the positive ion mode. This is a substantial improvement over the analysis of underivatized fatty acids, which are typically detected in the less sensitive negative ion mode.

This derivatization strategy not only improves sensitivity but also provides unique tandem mass spectra that aid in the structural identification of the fatty acids, including the determination of their carbon chain length, the number and position of double bonds. The limits of detection for standard fatty acids using this method are in the nanomolar range (1.0-4.0 nM).

Enhancement of LC/ESI-MS Analysis for Carboxylic Acids

The analysis of short-chain fatty acids and other carboxylic acids using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is often challenging. This difficulty arises primarily from the high polarity of the carboxyl groups, which can lead to poor sensitivity and high background noise during analysis.

To overcome these limitations, chemical derivatization is frequently employed to improve the analytical response. Pyridinium-containing reagents, conceptually similar to this compound, are utilized to modify carboxylic acids prior to analysis. This derivatization process converts the polar carboxylic acid into a derivative with enhanced detection properties. The key benefits of this approach include:

Improved Ionization Efficiency : The derivatization introduces a permanently charged moiety, significantly enhancing the efficiency of the electrospray ionization (ESI) process.

Analysis in Positive-Ion Mode : While carboxylic acids are naturally detected in negative-ion mode, their derivatives can be analyzed in positive-ion mode, which often provides greater sensitivity and a better signal-to-noise ratio.

Increased Sensitivity : The combination of improved ionization and reduced background noise leads to a substantial increase in detection sensitivity, with reports showing response enhancements of 9 to 158-fold compared to the underivatized acids.

Broader Applicability : This derivatization strategy is effective for a wide range of molecules, including mono- and poly-carboxylic acids, making it a valuable tool for metabolomics, lipidomics, and proteomics.

Table 1: Advantages of Pyridinium-Based Derivatization for LC/ESI-MS Analysis of Carboxylic Acids

| Feature | Description | Benefit |

| Analyte Target | Carboxylic Acids (Mono- and Poly-) | Overcomes the challenges of analyzing highly polar carboxyl groups. |

| Mechanism | Chemical conversion of the carboxyl group into a pyridinium-containing ester. | Introduces a permanently charged, hydrophobic group. |

| Ionization Mode | Enables detection in Positive-Ion ESI-MS. | Often results in higher sensitivity and lower background noise compared to negative-ion mode. |

| Analytical Outcome | Significantly enhanced ESI efficiency and detection response. | Allows for the analysis of trace amounts of carboxylic acids in complex biological samples. |

Stable Isotope Coding for Quantitative and Qualitative Analysis in Mass Spectrometry

Stable isotope labeling is a powerful technique in mass spectrometry for the accurate quantification of molecules in complex samples. This method involves the use of a derivatization reagent that exists in two forms: a "light" version made with naturally abundant isotopes (e.g., ¹H, ¹²C) and a "heavy" version enriched with stable isotopes (e.g., ²H, ¹³C).

A pyridinium-based reagent like this compound can be synthesized in both light and heavy isotopic forms. The strategy for quantitative analysis involves the following steps:

Two different biological samples (e.g., control vs. treated) are taken.

One sample is derivatized with the "light" reagent, while the other is derivatized with the "heavy" reagent.

The two samples are then combined and analyzed in a single LC-MS run.

In the mass spectrum, the same analyte from the two different samples will appear as a pair of peaks with a specific mass difference corresponding to the isotopic enrichment of the heavy reagent. The relative abundance of the analyte in the two samples can be determined by comparing the intensities of these paired peaks. This approach, known as MS1-based quantification, offers high accuracy and reproducibility because it eliminates variability that can occur between separate analytical runs. This methodology is a cornerstone of quantitative proteomics and metabolomics.

Precursor for Advanced Materials with Specific Properties (e.g., NLO Chromophores)

The structural characteristics of this compound make it a valuable precursor for synthesizing advanced materials, particularly those with non-linear optical (NLO) properties. NLO materials are crucial for applications in optical communications, signal processing, and data storage.

Synthesis of Novel Heteroaromatic-Based Chromophores

This compound belongs to the class of bromo-N-heteroaromatics. The bromine atom on the pyridinium ring is a good leaving group, making the compound a reactive substrate for various substitution and coupling reactions. This reactivity allows it to serve as a foundational building block for constructing larger, more complex π-conjugated systems.

In the design of NLO chromophores, a common architecture is the "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The pyridinium moiety is a strong electron-accepting group. By reacting this compound with molecules containing electron-donating groups and π-conjugated linkers, novel heteroaromatic-based chromophores can be synthesized. This synthetic versatility enables the creation of a diverse library of chromophores with tailored optical properties.

Influence of Pyridinium Structure on Non-Linear Optical (NLO) Response

The NLO response of a molecule is fundamentally linked to its electronic structure. The pyridinium ring plays a critical role in enhancing this response, particularly the second-order hyperpolarizability (β).

Strong Electron Acceptor : The permanent positive charge on the quaternized nitrogen atom makes the pyridinium ring a potent electron-withdrawing group. In a push-pull chromophore, this strong accepting ability facilitates a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation.

Enhanced ICT : The process of converting a pyridine (B92270) into a pyridinium salt (quaternization) strengthens its acceptor properties. This enhancement leads to a more pronounced ICT, which is directly correlated with a larger NLO response.

Table 2: Influence of the Pyridinium Moiety on NLO Properties

| Structural Feature | Electronic Effect | Impact on NLO Response |

| Quaternized Nitrogen | Creates a permanent positive charge, making the ring a strong electron acceptor. | Establishes a powerful "pull" in a push-pull system, facilitating intramolecular charge transfer (ICT). |

| Aromatic π-System | Acts as a conjugated bridge for electron delocalization. | Allows for efficient charge transfer from a donor group across the molecule to the pyridinium acceptor. |

| Cation-Anion Interaction | The electrostatic interaction with the counter-anion can modulate the electronic distribution. | Can fine-tune the hyperpolarizability and overall NLO properties of the bulk material. |

| Overall Effect | Lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). | Decreases the HOMO-LUMO energy gap, enhances ICT, and leads to a significantly higher second-order hyperpolarizability (β). |

Derivatives and Analogues of 2 Bromo 1 Methylpyridinium

Synthesis of Substituted 2-Bromo-1-methylpyridinium Analogues

The preparation of substituted this compound analogues can be approached in two primary ways: by first synthesizing a substituted 2-bromopyridine (B144113) and then performing N-methylation, or by functionalizing the this compound salt directly.

The synthesis of substituted 2-bromopyridines often starts from correspondingly substituted 2-aminopyridines. Through diazotization in the presence of bromide ions, the amino group is replaced by bromine. This method is versatile for introducing bromine at the 2-position of a pyridine (B92270) ring that already bears other substituents. For instance, a general procedure involves treating the substituted 2-aminopyridine (B139424) with sodium nitrite (B80452) in hydrobromic acid at low temperatures.

Another strategy involves the direct bromination of substituted pyridines, although this can sometimes lead to a mixture of products depending on the directing effects of the existing substituents. For certain substrates, selective lithiation of a substituted pyridine followed by quenching with a bromine source offers a more controlled approach to introduce the bromo group at the desired position.

Once the substituted 2-bromopyridine is obtained, N-methylation is typically achieved by reacting it with a methylating agent such as methyl iodide or dimethyl sulfate. The reaction is generally straightforward, with the lone pair of the pyridine nitrogen attacking the methyl group of the alkylating agent to form the quaternary pyridinium (B92312) salt.

Direct functionalization of the this compound salt is less common but can be achieved in specific cases. For example, lithiation of the pyridine ring is possible, but the conditions must be carefully controlled to avoid decomposition of the pyridinium salt.

Table 1: Selected Methods for the Synthesis of Substituted 2-Bromopyridines

| Starting Material | Reagents | Product |

|---|---|---|

| Substituted 2-Aminopyridine | 1. NaNO₂, HBr2. CuBr (optional) | Substituted 2-Bromopyridine |

| Substituted Pyridine | Br₂, high temperature | Substituted 2-Bromopyridine |

Comparative Study of Reactivity and Selectivity in Substituted Systems

The reactivity and selectivity of substituted this compound analogues in nucleophilic aromatic substitution (SNAr) reactions are significantly influenced by the electronic and steric nature of the substituents on the pyridine ring.

A study on the SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) revealed a reactivity order of 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. scispace.comnih.gov This indicates that the nature of the leaving group at the 2-position has a less pronounced effect on the reaction rate than the presence of a strong electron-withdrawing group like a cyano group on the ring. scispace.comnih.gov

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, attached to the pyridine ring increase the electrophilicity of the carbon atom bonded to the bromine. This enhances the rate of nucleophilic attack. For example, a cyano group at the 4-position significantly accelerates the displacement of the 2-bromo substituent. scispace.comnih.gov

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, have the opposite effect. They decrease the electrophilicity of the C2 carbon, thereby slowing down the rate of nucleophilic substitution.

Steric Effects:

Substituents adjacent to the reaction center (i.e., at the 3-position) can sterically hinder the approach of the nucleophile, leading to a decrease in the reaction rate. The bulkier the substituent, the more pronounced the steric hindrance.

Selectivity:

In cases where multiple potential leaving groups are present, the regioselectivity of the nucleophilic attack is also governed by these electronic and steric factors. Nucleophiles will preferentially attack the most electron-deficient and sterically accessible position.

Table 2: Relative Reactivity of 2-Substituted N-Methylpyridinium Ions in SNAr with Piperidine scispace.comnih.gov

| Substituent at C2 | Relative Reactivity |

|---|---|

| -CN | High |

| -F | Moderate |

| -Cl | Moderate |

| -Br | Moderate |

N-Alkyl Derivatives and Their Synthetic Utility

While the focus is on the N-methyl derivative, other N-alkyl derivatives of 2-bromopyridinium salts also possess significant synthetic utility. The nature of the N-alkyl group can influence the reactivity of the pyridinium salt and can also be a key feature in the final product.

N-alkylation of 2-bromopyridines with various alkyl halides allows for the introduction of a wide range of alkyl groups on the nitrogen atom. These N-alkyl-2-bromopyridinium salts can be used in a variety of synthetic applications, including:

Precursors to Substituted Pyridines: They can undergo nucleophilic substitution at the 2-position, similar to the N-methyl analogue, to introduce a variety of functional groups.

Cross-Coupling Reactions: The pyridinium moiety can act as a leaving group in certain transition metal-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-heteroatom bonds.

Phase-Transfer Catalysts: The quaternary ammonium (B1175870) salt structure of these compounds allows them to function as phase-transfer catalysts in biphasic reaction systems.

Ionic Liquids: By carefully selecting the N-alkyl group and the counter-ion, N-alkyl pyridinium salts can be designed to be ionic liquids, which can serve as environmentally benign reaction media.

Development of Related Halopyridinium Salts for Distinct Synthetic Applications

The development of halopyridinium salts extends beyond this compound, with various other halogenated pyridinium reagents being designed for specific synthetic purposes. These reagents often offer unique reactivity profiles and have become valuable tools in organic synthesis.

Examples of such developments include:

Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide): This reagent is widely used for the esterification and macrolactonization of carboxylic acids. It activates the carboxyl group, facilitating its reaction with alcohols.

Pyridine-based Halogenating Agents: N-halopyridinium salts, such as N-fluoropyridinium triflate, are effective and often selective electrophilic halogenating agents for a variety of substrates.

Dehydrating Agents: Certain halopyridinium salts are employed as dehydrating agents in condensation reactions, such as the formation of amides from carboxylic acids and amines.

The continuous development of novel halopyridinium salts with tailored properties is driven by the need for more efficient, selective, and milder synthetic methods. These reagents often provide advantages over traditional methods in terms of reaction conditions, functional group tolerance, and product yields.

Table 3: Examples of Related Halopyridinium Salts and Their Applications

| Compound Name | Structure | Application |

|---|---|---|

| 2-Chloro-1-methylpyridinium (B1202621) iodide | Esterification, Macrolactonization | |

| N-Fluoropyridinium triflate | Electrophilic Fluorination |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Substituted this compound analogues |

| Substituted 2-bromopyridines |

| Substituted 2-aminopyridines |

| 2-Chloro-1-methylpyridinium iodide |

| N-Fluoropyridinium triflate |

Future Research Directions for 2 Bromo 1 Methylpyridinium

Development of Novel Catalytic Applications

Future research into the catalytic applications of 2-Bromo-1-methylpyridinium and its derivatives holds considerable promise. While specific catalytic functions of this exact compound are not yet extensively documented, the broader class of pyridinium (B92312) salts is recognized for its catalytic potential. Future investigations are anticipated to explore its utility in phase-transfer catalysis, where its ionic nature can facilitate the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields.

Another promising avenue is its potential application as an organocatalyst. The electron-deficient nature of the pyridinium ring, further influenced by the bromine substituent, could be exploited to activate substrates in a variety of organic transformations. Research in this area would involve screening this compound as a catalyst in reactions such as aldol (B89426) condensations, Michael additions, and cycloadditions.